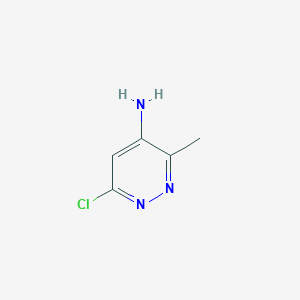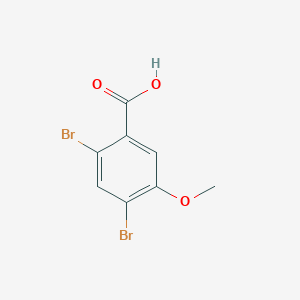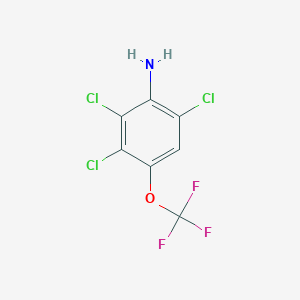
3-(3,4-Dimethoxy-phenyl)-prop-2-yn-1-ol, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethoxy-phenyl)-prop-2-yn-1-ol, 97% (hereafter referred to as 3-DMPP-97%) is an organic compound that has been widely studied in the scientific community. It is a derivative of a phenylpropanoid, which is a type of compound found in plants. 3-DMPP-97% has been used in a variety of research applications, including studies on its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
3-DMPP-97% has been used in a variety of scientific research applications. It has been studied for its ability to inhibit the growth of certain bacteria, as well as its potential as an antioxidant and anti-inflammatory agent. Additionally, 3-DMPP-97% has been studied for its potential use in cancer therapy and as a treatment for Alzheimer’s disease.
Wirkmechanismus
The exact mechanism by which 3-DMPP-97% exerts its biological effects is not yet fully understood. However, it is believed that 3-DMPP-97% may act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, 3-DMPP-97% may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
3-DMPP-97% has been found to have a variety of biochemical and physiological effects. In vitro studies have found that 3-DMPP-97% can inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, 3-DMPP-97% has been found to have antioxidant and anti-inflammatory effects in vitro.
Advantages and Limitations for Laboratory Experiments
3-DMPP-97% has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized in two simple steps. Additionally, 3-DMPP-97% has been found to have a variety of biochemical and physiological effects, making it a useful compound for studying the effects of compounds on biological systems. However, 3-DMPP-97% is not soluble in water, making it difficult to use in aqueous solutions. Additionally, 3-DMPP-97% has not been extensively studied in vivo, so its effects in living organisms are not yet fully understood.
Zukünftige Richtungen
There are a variety of potential future directions for the study of 3-DMPP-97%. One potential direction is to study its effects in vivo, as it has only been studied in vitro thus far. Additionally, further research into the mechanism of action of 3-DMPP-97% could provide insight into its potential therapeutic applications. Additionally, further research into the synthesis of 3-DMPP-97% could lead to the development of more efficient synthesis methods. Finally, research into the potential for 3-DMPP-97% to be used as an antioxidant and anti-inflammatory agent could lead to the development of new therapeutic agents.
Synthesemethoden
3-DMPP-97% is synthesized through a two-step reaction. The first step involves the reaction of 3-methoxy-4-hydroxybenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form the intermediate compound, ethyl 3-(3,4-dimethoxyphenyl)acrylate. The second step involves the reaction of the intermediate compound with sodium hydroxide to form 3-DMPP-97%.
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)prop-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h5-6,8,12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXPEYREMYDIHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#CCO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














